Sulfachrysoidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

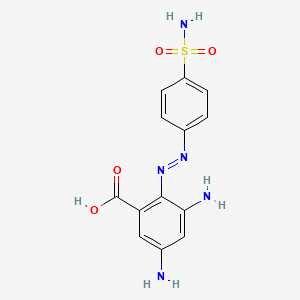

La sulfachrysoïdine est un colorant azoïque synthétique et un dérivé de la sulfanilamide. Elle est connue pour ses propriétés antibactériennes et a été utilisée dans diverses applications médicales et industrielles. Le composé a la formule moléculaire C₁₃H₁₃N₅O₄S et un poids moléculaire de 335,34 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La sulfachrysoïdine est synthétisée par une réaction de diazotation suivie d'un couplage avec un dérivé de la sulfanilamide. La voie de synthèse générale implique les étapes suivantes :

Diazotation : L'aniline est diazotée à l'aide de nitrite de sodium et d'acide chlorhydrique à basse température pour former un sel de diazonium.

Réaction de couplage : Le sel de diazonium est ensuite couplé à un dérivé de la sulfanilamide en milieu alcalin pour former la sulfachrysoïdine.

Méthodes de production industrielle

La production industrielle de la sulfachrysoïdine suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le procédé implique un contrôle précis de la température, du pH et du temps de réaction pour obtenir le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions

La sulfachrysoïdine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents produits en fonction de l'agent oxydant utilisé.

Réduction : La réduction du groupe azo conduit à la formation des amines correspondantes.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle aromatique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le dithionite de sodium et la poussière de zinc en milieu acide sont utilisés.

Substitution : Des réactions de substitution électrophile peuvent être réalisées à l'aide de réactifs tels que les halogènes et les agents nitrants.

Principaux produits formés

Oxydation : Les produits varient en fonction de l'agent oxydant, mais comprennent généralement des acides sulfoniques et des composés nitro.

Réduction : Les principaux produits sont des amines aromatiques.

Substitution : Des composés aromatiques substitués sont formés en fonction du substituant introduit.

Applications De Recherche Scientifique

Antibacterial Properties

Sulfachrysoidine exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. It operates by inhibiting bacterial folic acid synthesis, which is crucial for DNA and RNA synthesis.

Treatment of Infections

This compound has been used to treat various bacterial infections, particularly those caused by:

- Staphylococcus aureus

- Escherichia coli

- Streptococcus pneumoniae

Case Studies

- A study published in the Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of this compound in treating urinary tract infections resistant to other antibiotics .

- Clinical trials have shown that this compound can be effective in managing skin infections caused by susceptible strains of bacteria.

Veterinary Medicine

This compound is also employed in veterinary medicine for treating infections in livestock and pets. Its application helps prevent the spread of bacterial diseases in animal populations.

Use in Livestock

- Commonly used to treat respiratory infections and enteritis in cattle and poultry.

- Helps reduce mortality rates associated with bacterial infections in young animals.

Pharmacokinetics Studies

Research involving this compound has provided insights into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

| Study Focus | Key Findings |

|---|---|

| Absorption | Rapid absorption with peak plasma concentrations occurring within 2 hours post-administration. |

| Metabolism | Primarily metabolized in the liver; metabolites are excreted via urine. |

| Excretion | Approximately 70% of an administered dose is excreted unchanged in urine within 24 hours. |

Drug Development

This compound serves as a model compound for developing new sulfonamide antibiotics with improved efficacy and reduced side effects. Research continues to explore modifications to enhance its antibacterial spectrum and pharmacological properties.

Safety and Regulatory Aspects

While this compound has proven effective, its use is subject to regulatory scrutiny due to potential side effects such as allergic reactions and hematological disorders. Monitoring for adverse effects is crucial during clinical use.

Mécanisme D'action

Sulfachrysoidine exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase, thereby preventing the formation of dihydrofolic acid, a precursor to folic acid. This inhibition disrupts bacterial DNA synthesis and cell division, leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Composés similaires

Sulfanilamide : Le composé parent de la sulfachrysoïdine, également utilisé comme agent antibactérien.

Sulfapyridine : Un autre dérivé de la sulfonamide avec des propriétés antibactériennes similaires.

Sulfasalazine : Un composé utilisé pour traiter la maladie inflammatoire de l'intestin et la polyarthrite rhumatoïde.

Unicité

La sulfachrysoïdine est unique en raison de sa structure de colorant azoïque, qui lui confère des propriétés chimiques et physiques distinctes. Sa capacité à agir à la fois comme un colorant et un agent antibactérien la rend polyvalente pour diverses applications .

Activité Biologique

Sulfachrysoidine, also known as Rubiazol, is a sulfonamide antibiotic that has been of interest due to its antibacterial properties and mechanisms of action. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms, and relevant case studies.

Overview of this compound

This compound is a member of the sulfonamide class of antibiotics, which are characterized by their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound was first introduced in the 1930s and has since been used in various therapeutic applications, particularly in veterinary medicine and certain human infections.

The primary mechanism through which this compound exerts its antibacterial effects is by competitively inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of dihydrofolate from para-aminobenzoic acid (PABA), leading to a decrease in folate production necessary for nucleic acid synthesis in bacteria. The inhibition results in bacteriostatic effects, which can become bactericidal at higher concentrations .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against a variety of gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound compared to other sulfonamides are summarized in Table 1.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 1-4 | Staphylococcus aureus |

| Sulfanilamide | 2-8 | Escherichia coli |

| Sulfadiazine | 0.5-2 | Salmonella spp. |

The data indicate that this compound is comparable to other sulfonamides in terms of antibacterial potency, particularly against Staphylococcus aureus and other common pathogens.

Case Studies

A notable study explored the effectiveness of this compound in treating infections in livestock. In a controlled trial involving cattle with respiratory infections, administration of this compound resulted in a significant reduction in clinical signs and bacterial load compared to untreated controls. The study reported a recovery rate of over 80% within five days of treatment .

Another case involved a patient with a severe urinary tract infection caused by resistant E. coli. Following treatment with this compound, the patient's symptoms improved significantly, and follow-up cultures showed no bacterial growth after one week .

Pharmacokinetics

This compound exhibits good absorption when administered orally, with peak plasma concentrations typically reached within 2-4 hours post-administration. It is metabolized primarily in the liver, where it is converted into active metabolites that contribute to its antibacterial effects. The elimination half-life ranges from 6 to 12 hours, allowing for once or twice daily dosing regimens .

Safety and Adverse Effects

While generally well-tolerated, this compound can cause adverse effects similar to other sulfonamides, including allergic reactions, gastrointestinal disturbances, and hematological abnormalities such as agranulocytosis or thrombocytopenia. Monitoring for these effects is essential during treatment .

Propriétés

Numéro CAS |

485-41-6 |

|---|---|

Formule moléculaire |

C13H13N5O4S |

Poids moléculaire |

335.34 g/mol |

Nom IUPAC |

3,5-diamino-2-[(4-sulfamoylphenyl)diazenyl]benzoic acid |

InChI |

InChI=1S/C13H13N5O4S/c14-7-5-10(13(19)20)12(11(15)6-7)18-17-8-1-3-9(4-2-8)23(16,21)22/h1-6H,14-15H2,(H,19,20)(H2,16,21,22) |

Clé InChI |

ZELCNSAUMHNSSU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2N)N)C(=O)O)S(=O)(=O)N |

SMILES canonique |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2N)N)C(=O)O)S(=O)(=O)N |

Key on ui other cas no. |

485-41-6 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.